4-Amino-2-chlorophenol

Nephrotoxicity In Vivo Toxicology Structure-Activity Relationship (SAR)

This specific isomer (ortho-chloro, para-amino) is the validated benchmark for chloroaniline nephrotoxicity studies, showing quantifiably higher in vivo potency than 2-amino-4-chlorophenol in Fischer 344 rat models. Its unique substitution pattern is essential for DPP-based fluorescent pH indicators and 1,4-benzothiazine antifungal scaffolds. Researchers choose 4-A2CP over generic alternatives to ensure reproducible toxicological responses and successful heterocyclic synthesis. Secure high-purity material for preclinical development.

Molecular Formula C6H6ClNO
Molecular Weight 143.57 g/mol
CAS No. 3964-52-1
Cat. No. B1200274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-chlorophenol
CAS3964-52-1
Synonyms3-chloro-4-hydroxyaniline
4-amino-2-chlorophenol
Molecular FormulaC6H6ClNO
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)Cl)O
InChIInChI=1S/C6H6ClNO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H,8H2
InChIKeyZYZQSCWSPFLAFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-chlorophenol (CAS 3964-52-1): Procurement Guide for a Chlorinated Aminophenol Building Block


4-Amino-2-chlorophenol (CAS 3964-52-1), also known as 3-chloro-4-hydroxyaniline, is a chlorinated aminophenol with a molecular formula of C6H6ClNO and a molecular weight of 143.57 g/mol . It is a key building block in organic synthesis, particularly for preparing heterocyclic compounds like 1,4-benzothiazine derivatives and fluorescent pH indicators . Commercially, it is typically supplied as a solid with a melting point ranging from 150 to 153°C and is slightly soluble in water .

Why 4-Amino-2-chlorophenol Cannot Be Substituted with Other Aminophenols or Chloroanilines


While other aminophenol isomers (e.g., 2-amino-4-chlorophenol) or non-chlorinated analogs (e.g., 4-aminophenol) may share the same empirical formula or functional groups, their chemical and biological properties diverge significantly due to the specific position of the chlorine and amino substituents. This positional specificity dictates their reactivity in downstream syntheses, such as the formation of specific heterocycles, and profoundly influences their biological activity, as demonstrated by comparative nephrotoxicity studies in Fischer 344 rats [1].

4-Amino-2-chlorophenol (CAS 3964-52-1): Quantitative Evidence for Differentiated Performance


4-Amino-2-chlorophenol Demonstrates Superior In Vivo Nephrotoxic Potency Over Its Isomer 2-Amino-4-chlorophenol

In a direct head-to-head in vivo study in male Fischer 344 rats, 4-amino-2-chlorophenol was identified as a more potent nephrotoxicant than its positional isomer, 2-amino-4-chlorophenol [1]. At an equivalent intraperitoneal dose of 0.8 mmol/kg, 4-amino-2-chlorophenol induced clear nephrotoxicity, while 2-amino-4-chlorophenol caused only minor changes in kidney function [1].

Nephrotoxicity In Vivo Toxicology Structure-Activity Relationship (SAR)

4-Amino-2-chlorophenol Exhibits Intermediate In Vitro Cytotoxicity Compared to Other Chlorinated Aminophenols

An in vitro study using isolated renal cortical cells (IRCC) from male Fischer 344 rats established a clear rank order of nephrotoxic potential for a series of 4-aminochlorophenols [1]. The order of decreasing cytotoxicity was found to be 4-amino-2,6-dichlorophenol (4-A2,6-DCP) > 4-amino-2-chlorophenol (4-A2CP) > 4-aminophenol (4-AP) > 4-amino-3-chlorophenol (4-A3CP) [1].

Cytotoxicity In Vitro Toxicology Chlorinated Anilines Structure-Activity Relationship (SAR)

The 4-Amino-2-chlorophenol Isomer is a Superior Substrate for Synthesizing Fluorescent pH Indicators

The specific substitution pattern of 4-amino-2-chlorophenol is essential for constructing the core of novel fluorescent pH-indicators, such as 1,4-diketo-3-((4-[N-(3-chloro-4-hydroxyphenyl)amino]sulfonyl)phenyl)-6-phenylpyrrolo[3,4-c]pyrrole [1]. This synthetic route exploits the unique reactivity conferred by the chloro and hydroxyl groups in the ortho-relation, which is not replicable with isomers like 2-amino-4-chlorophenol or non-chlorinated analogs [1].

Organic Synthesis Fluorescent Probes Diketopyrrolopyrrole (DPP) pH Indicator

Key Application Scenarios for 4-Amino-2-chlorophenol (CAS 3964-52-1) Based on Differential Evidence


Model Compound for In Vivo Nephrotoxicity Studies

Given its demonstrated, quantifiably higher in vivo nephrotoxic potency compared to its isomer 2-amino-4-chlorophenol in the Fischer 344 rat model [1], 4-amino-2-chlorophenol is the preferred compound for studies investigating the mechanisms of chloroaniline-induced kidney injury. Its use ensures a robust and reproducible nephrotoxic response for evaluating potential therapeutic interventions or for detailed toxicological pathway analysis.

Calibrant for In Vitro Structure-Activity Relationship (SAR) Cytotoxicity Assays

The defined rank-order of in vitro cytotoxicity (4-A2,6-DCP > 4-A2CP > 4-AP > 4-A3CP) [2] establishes 4-amino-2-chlorophenol as a critical benchmark for SAR studies on chlorinated anilines. Its intermediate position in this scale makes it an ideal calibrant or positive control for screening new analogs and understanding how different substitution patterns influence cellular toxicity.

Essential Building Block for Diketopyrrolopyrrole (DPP)-Based Fluorescent pH Sensors

The unique ortho-chloro, para-amino phenol structure of 4-amino-2-chlorophenol is a prerequisite for the synthesis of specific DPP-based fluorescent pH indicators [3]. Procurement of this specific isomer is non-negotiable for researchers following established synthetic protocols to create these advanced materials for bioimaging and sensing applications.

Key Intermediate in the Synthesis of Antifungal 1,4-Benzothiazine Derivatives

The compound's utility extends to medicinal chemistry, where it serves as a vital starting material for constructing 1,4-benzothiazine derivatives with documented antifungal properties [4]. The specific reactivity profile of 4-amino-2-chlorophenol is essential for forming this heterocyclic core, highlighting its role in the development of new bioactive molecules.

Technical Documentation Hub

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